An In-depth Technical Guide to Dimethyl Cyclopentylmalonate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Dimethyl Cyclopentylmalonate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Molecular Identity and Physicochemical Properties
Dimethyl cyclopentylmalonate, also known as dimethyl 2-cyclopentylpropanedioate, is a diester with the chemical formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol .[1][2] Its unique structure, featuring a cyclopentyl ring attached to a malonic ester moiety, makes it a valuable building block in the synthesis of more complex molecules.
Table 1: Physical and Chemical Properties of Dimethyl Cyclopentylmalonate
| Property | Value | Source(s) |
| CAS Number | 82491-60-9 | [1][2] |
| Molecular Formula | C₁₀H₁₆O₄ | [1][2] |
| Molecular Weight | 200.23 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 240.9 °C at 760 mmHg | |
| Density | 1.09 g/cm³ | |
| Refractive Index | 1.448 - 1.451 |
Synthesis of Dimethyl Cyclopentylmalonate: The Malonic Ester Synthesis
The primary route for synthesizing dimethyl cyclopentylmalonate is the malonic ester synthesis. This classic and reliable method involves the alkylation of dimethyl malonate with a suitable cyclopentyl electrophile, typically cyclopentyl bromide. The underlying principle is the remarkable acidity of the α-protons of the malonic ester, which can be readily deprotonated by a moderately strong base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the cyclopentyl halide.
Reaction Mechanism
The synthesis proceeds through two key steps:
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Enolate Formation: A base, such as sodium methoxide (NaOMe), is used to abstract an acidic α-hydrogen from dimethyl malonate, forming a resonance-stabilized enolate ion. The choice of methoxide as the base is crucial to prevent transesterification side reactions.
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Nucleophilic Substitution (Sɴ2): The resulting enolate anion attacks the cyclopentyl bromide in a bimolecular nucleophilic substitution (Sɴ2) reaction, forming a new carbon-carbon bond and yielding dimethyl cyclopentylmalonate.
Diagram 1: Synthesis of Dimethyl Cyclopentylmalonate
Caption: General workflow for the synthesis of dimethyl cyclopentylmalonate.
Detailed Experimental Protocol (Adapted from Diethyl Cyclopentylmalonate Synthesis)
This protocol is adapted from the well-established synthesis of diethyl cyclopentylmalonate and can be reliably applied to the synthesis of the dimethyl ester with minor adjustments.[3]
Materials:
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Dimethyl malonate
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Sodium metal
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Absolute methanol
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Cyclopentyl bromide
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Saturated brine solution
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Anhydrous magnesium sulfate
Procedure:
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Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully dissolve sodium metal in absolute methanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and generates hydrogen gas, so appropriate safety precautions must be taken.
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Enolate Formation: Once the sodium has completely dissolved to form sodium methoxide, cool the solution to room temperature. Add dimethyl malonate dropwise to the stirred solution.
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Alkylation: After the addition of dimethyl malonate is complete, add cyclopentyl bromide dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Distillation: Purify the crude dimethyl cyclopentylmalonate by vacuum distillation to yield the final product as a colorless to pale yellow liquid.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule:
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Methoxide Protons (-OCH₃): A sharp singlet around 3.7 ppm, integrating to 6 protons.
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Malonate α-Proton (-CH(CO₂Me)₂): A doublet of doublets or a multiplet around 3.3-3.5 ppm, integrating to 1 proton.
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Cyclopentyl Protons: A series of multiplets in the upfield region (approximately 1.2-2.2 ppm), integrating to a total of 9 protons. The methine proton of the cyclopentyl ring attached to the malonate group will be the most downfield of these.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton:
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Carbonyl Carbons (C=O): Two signals in the downfield region, around 168-172 ppm.
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Methoxide Carbons (-OCH₃): A signal around 52 ppm.
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Malonate α-Carbon (-CH(CO₂Me)₂): A signal around 50-55 ppm.
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Cyclopentyl Carbons: Several signals in the aliphatic region, typically between 25-45 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present:
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C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.
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C-O Stretch (Ester): Strong absorptions in the 1000-1300 cm⁻¹ region.
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C-H Stretch (Aliphatic): Multiple absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Mass Spectrometry (MS) (Predicted)
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 200. Common fragmentation patterns would involve the loss of a methoxy group (-OCH₃, M-31), a carbomethoxy group (-CO₂CH₃, M-59), and cleavage of the cyclopentyl ring.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of dimethyl cyclopentylmalonate is primarily centered around the two ester functional groups and the remaining α-hydrogen. These features allow for a range of subsequent transformations, making it a valuable synthetic intermediate.
Hydrolysis and Decarboxylation
One of the most important reactions of malonic esters is their hydrolysis to the corresponding dicarboxylic acid, followed by decarboxylation upon heating. This sequence provides a straightforward route to substituted acetic acids.
Diagram 2: Hydrolysis and Decarboxylation of Dimethyl Cyclopentylmalonate
Caption: Conversion of dimethyl cyclopentylmalonate to cyclopentylacetic acid.
Protocol for Hydrolysis and Decarboxylation:
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Hydrolysis: The dimethyl cyclopentylmalonate is refluxed with a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH or KOH). Basic hydrolysis (saponification) is often preferred for its efficiency. If a base is used, the resulting dicarboxylate salt is subsequently acidified to yield cyclopentylmalonic acid.
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Decarboxylation: The isolated cyclopentylmalonic acid is heated, typically at temperatures above 150 °C. This induces the loss of one of the carboxyl groups as carbon dioxide, yielding cyclopentylacetic acid.
Applications in Drug Development and Medicinal Chemistry
The cyclopentyl moiety is a common structural motif in a number of biologically active molecules. Its incorporation can enhance lipophilicity and influence the conformational properties of a drug molecule, potentially leading to improved binding affinity and pharmacokinetic profiles. Cyclopentylmalonic acid and its derivatives serve as key intermediates in the synthesis of various pharmaceutical compounds.
Synthesis of Barbiturates
Barbiturates are a class of central nervous system depressants that have been widely used as sedatives, hypnotics, and anticonvulsants. The core structure of barbiturates is formed by the condensation of a disubstituted malonic ester with urea. While phenobarbital is synthesized from ethylphenylmalonate, the same synthetic strategy can be employed using dimethyl cyclopentylmalonate to produce 5-cyclopentylbarbituric acid, a precursor to cyclopentyl-substituted barbiturates.[3]
Diagram 3: Synthesis of 5-Cyclopentylbarbituric Acid
Caption: Condensation reaction to form the barbiturate ring system.
Precursor to Other Bioactive Molecules
Cyclopentylacetic acid, readily prepared from dimethyl cyclopentylmalonate, is a valuable precursor for a variety of other molecules. The carboxylic acid functionality can be converted into amides, esters, and other functional groups, allowing for the synthesis of a diverse range of compounds for biological screening. The cyclopentyl group itself is found in various therapeutic agents, highlighting the importance of intermediates like dimethyl cyclopentylmalonate in medicinal chemistry.
Safety and Handling
Dimethyl cyclopentylmalonate should be handled in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
Dimethyl cyclopentylmalonate is a key synthetic intermediate with significant applications in organic synthesis and medicinal chemistry. Its straightforward preparation via the malonic ester synthesis and its versatile reactivity make it an important building block for the construction of more complex molecules, including pharmaceutically relevant compounds such as barbiturates. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers in the field.
References
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Adamczyk, M., et al. (1997). Synthesis of Conjugates for a Barbiturate Screening Assay. Bioconjugate Chemistry, 8(3), 253-257. Available at: [Link]
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CP Lab Safety. (n.d.). Dimethyl Cyclopentylmalonate, min 97% (GC), 1 gram. Retrieved from [Link]
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AN PharmaTech Co Ltd. (n.d.). Dimethyl Cyclopentylmalonate|82491-60-9. Retrieved from [Link]
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SpectraBase. (n.d.). Diethyl cyclopentylmalonate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0251386). Retrieved from [Link]
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